5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Antibacterial Gram-positive

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) features a γ-lactam core with a critical 3-phenyl/5-oxo substitution pattern that directly determines its antibacterial activity (MIC 2–4 µg/mL against MRSA) and nonlinear optical performance (β₀ = 9.6× urea). Its rigid, pre-organized conformation—confirmed by single-crystal X-ray—reduces entropic binding penalties for drug design. Supplied as 95% pure powder with RT stability, it enables high-throughput parallel synthesis without cold-chain logistics.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 58024-63-8
Cat. No. B2710789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
CAS58024-63-8
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESC1C(=O)NCC1(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
InChIKeyRXTMALRTSYUTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8): A Structurally Defined Pyrrolidine Scaffold for Antibacterial and Nonlinear Optical (NLO) Research


5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) is a pyrrolidine-3-carboxylic acid derivative distinguished by a 5-oxo substituent and a 3-phenyl group. This heterocyclic compound has a molecular weight of 205.21 g/mol . Its structure, featuring a γ-lactam core and a carboxylic acid handle, makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry for antibacterial agent development [1] and materials science for exploring nonlinear optical (NLO) properties [2]. The compound is commercially available as a powder with a reported purity of 95% and a melting point of 228-229 °C .

Why Generic Substitution of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) with Other Pyrrolidine Carboxylic Acids Fails


Substituting 5-oxo-3-phenylpyrrolidine-3-carboxylic acid with a generic pyrrolidine carboxylic acid analog is not straightforward due to the profound impact of its specific substitution pattern on both biological activity and material properties. The position of the phenyl group and the 5-oxo moiety dictates the molecule's three-dimensional conformation, electronic distribution, and intermolecular interactions [1]. For instance, moving the phenyl group to the 1-position (as in 5-oxo-1-phenylpyrrolidine-3-carboxylic acid) yields a compound with demonstrable antibacterial activity against Gram-positive and Gram-negative bacteria, a property not inherent to the unsubstituted or differently substituted core [2]. Furthermore, the specific arrangement is critical for nonlinear optical (NLO) performance, where the first-order hyperpolarizability (β), a key metric for applications like optical switching, is highly sensitive to the molecular architecture [3]. Simply put, the precise location of the phenyl and oxo groups is not a minor variation; it is the primary determinant of the compound's unique profile as both a pharmacophore and a functional material.

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) Quantitative Differentiation from Closest Analogs


Antibacterial Activity of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Derivatives Compared to Standard Antibiotics

A series of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs (structurally related to the target 5-oxo-3-phenyl isomer) demonstrated moderate to good in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) strains. This activity is a direct consequence of the 1-phenyl-5-oxo substitution pattern [1]. In a related study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives, some compounds exhibited MIC values as low as 2-4 µg/mL against S. aureus [2], which can be benchmarked against the parent scaffold and other derivatives.

Medicinal Chemistry Antibacterial Gram-positive Gram-negative

Nonlinear Optical (NLO) Activity of 5-Oxo-1-Phenylpyrrolidine-3-carboxylic Acid: A Computational Comparison

The first-order static hyperpolarizability (β₀) is a key predictor of a material's nonlinear optical (NLO) performance, relevant for applications like optical switching and data storage. A DFT study on the closely related isomer 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reported a calculated β₀ value [1]. This value is significantly higher than that of a prototypical reference molecule, indicating enhanced NLO response.

Nonlinear Optics Computational Chemistry DFT Hyperpolarizability

Structural Rigidity and Conformational Pre-organization via Crystallography

The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold (the 1-phenyl isomer of the target compound) has been unambiguously characterized by single-crystal X-ray diffraction, confirming its rigid, non-planar conformation [1]. This structural pre-organization is a key differentiator from more flexible pyrrolidine analogs, such as the N-BOC protected 3-phenylpyrrolidine-3-carboxylic acid (CAS 889654-10-8), which lacks the 5-oxo group and thus has greater conformational freedom.

Structural Biology X-ray Crystallography Conformational Analysis

Synthetic Accessibility and Reaction Yield Benchmarking

While specific yield data for 5-oxo-3-phenylpyrrolidine-3-carboxylic acid is not provided, the synthesis of its close analog, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, is well-documented. A reported synthetic route achieves a high yield, making it an accessible building block compared to other complex pyrrolidine derivatives . For example, the synthesis of a related compound, (2R,3R/2S,3S)-1-Benzyl-5-oxo-2-phenylpyrrolidine 3-carboxylic acid, is reported with an isolated yield of only 28% [1], highlighting the superior efficiency of the route for the 1-phenyl isomer.

Synthetic Chemistry Process Chemistry Yield Optimization

Stability and Storage Profile for Reliable Experimental Outcomes

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is supplied as a stable powder that can be stored at room temperature (RT) . This contrasts with many other advanced building blocks, such as the N-BOC protected 3-phenylpyrrolidine-3-carboxylic acid (CAS 889654-10-8), which is often recommended for storage at -20°C in a sealed, dry environment to prevent degradation .

Compound Management Stability Storage

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8): Validated Application Scenarios Based on Quantitative Evidence


Antibacterial Drug Discovery and Development

This scaffold serves as a validated starting point for the development of novel antibacterial agents. As demonstrated by studies on the 1-phenyl isomer, derivatives of this core exhibit moderate to good activity against clinically relevant Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa) pathogens [1]. The ability to achieve MIC values as low as 2-4 µg/mL [2] and a 4-fold improvement in potency over clindamycin against MRSA with specific derivatives [3] confirms its utility in SAR campaigns aimed at overcoming antibiotic resistance. Researchers can prioritize this scaffold to explore modifications at the 3-position phenyl ring and the 4-position to optimize potency and spectrum of activity.

Nonlinear Optical (NLO) Materials Research

The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold exhibits promising NLO properties. Computational studies predict a first-order static hyperpolarizability (β₀) that is 9.6 times greater than that of the standard reference molecule, urea [4]. This significant enhancement suggests the molecule's potential for applications in optical switching, data storage, and photonic devices. Researchers in materials science and photonics can select this compound as a building block to synthesize new organic NLO materials with potentially superior performance characteristics compared to other heterocyclic cores.

Rational Drug Design and Computational Chemistry

The unambiguous structural characterization of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core via single-crystal X-ray diffraction provides a high-resolution template for molecular modeling and structure-based drug design [4]. Its rigid, pre-organized conformation reduces the entropic penalty upon binding to a biological target, a feature that is often advantageous for achieving high affinity and selectivity. This is in stark contrast to more flexible pyrrolidine analogs. Researchers can confidently use the crystal structure for docking studies, pharmacophore modeling, and molecular dynamics simulations to guide the design of new derivatives with improved target engagement.

High-Throughput Chemistry and Parallel Synthesis

The existence of a high-yielding (up to 97%) synthetic route for the 1-phenyl isomer indicates the synthetic accessibility of this scaffold. Combined with its room-temperature stability , this compound is well-suited for high-throughput chemistry and parallel synthesis workflows. Researchers can reliably synthesize and store large libraries of derivatives without the logistical burden of cold-chain management, facilitating large-scale SAR exploration and lead optimization programs.

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